REACTION_CXSMILES
|
Cl[Si](C)(C)C.ClN1[C:11](=O)[CH2:10][CH2:9][C:8]1=[O:13].Cl[CH2:15][Cl:16]>>[Cl:16][CH:15]([C:8]([CH:9]1[CH2:11][CH2:10]1)=[O:13])[C:8]([CH:9]1[CH2:11][CH2:10]1)=[O:13]
|
Name
|
diketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
614 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
549 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
7 L
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature between 10 and 15° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction slurry was then filtered
|
Type
|
WASH
|
Details
|
the organic solution was washed twice with 2M hydrochloric acid (2×1.8 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated to an oil under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |